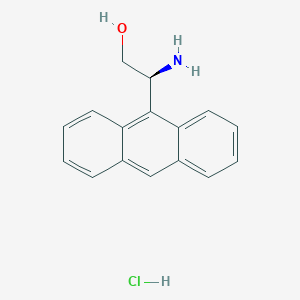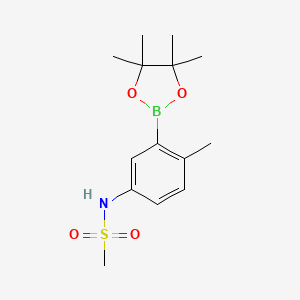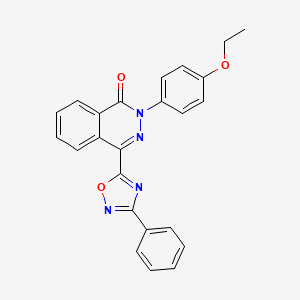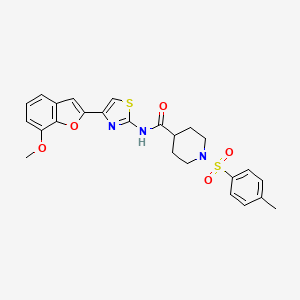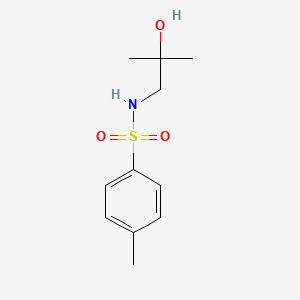
N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a functional group characterized by a sulfur atom covalently bonded to an amide group .
Molecular Structure Analysis
The molecular structure of “N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” would consist of a benzene ring substituted with a methyl group and a sulfonamide group. The sulfonamide group would be further substituted with a 2-hydroxy-2-methylpropyl group .Chemical Reactions Analysis
Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming sulfonamidium ions in acidic solutions. They can also undergo hydrolysis under certain conditions to form amines and sulfonic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group could potentially increase the compound’s water solubility compared to other similar-sized organic compounds .科学的研究の応用
1. DNA Binding and Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes, including variants of N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide, has shown their potential in DNA binding and anticancer activity. Studies on the binding affinity to calf thymus DNA and the compounds' ability to cleave DNA in vitro reveal that these sulfonamide derivatives play a crucial role in determining the type of interaction with DNA. Their antiproliferative activity against human tumor cells, such as colon adenocarcinoma and leukemia lymphocytes, has been confirmed, suggesting their potential as therapeutic agents in cancer treatment (González-Álvarez et al., 2013).
2. Spectroscopic Investigation and Electronic Properties
Another study has synthesized and characterized sulfonamide derivatives, including N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide, using spectroscopic methods and density functional theory calculations. The research provides insights into the molecular and electronic structures of these compounds, enhancing our understanding of their potential applications in various scientific fields (Mahmood, Akram, & Lima, 2016).
3. Antimicrobial and DNA Interaction Studies
Further research has synthesized N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide and its metal complexes, investigating their in vitro antimicrobial properties. The study also delves into the interaction of these complexes with DNA, offering insights into their potential applications in antimicrobial therapy and genetic research (Kharwar & Dixit, 2021).
4. Crystallographic and Computational Studies
Research has also been conducted on the synthesis, crystallographic characterization, and computational study of N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide derivatives. These studies provide valuable data on the crystal structure and theoretical properties of these compounds, contributing to the understanding of their potential applications in materials science and molecular engineering (Murthy et al., 2018).
Safety And Hazards
将来の方向性
The future directions for research on “N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide” would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
特性
IUPAC Name |
N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-11(2,3)13/h4-7,12-13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOFVDOIJAMYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-3-methylbenzamide](/img/structure/B2911525.png)
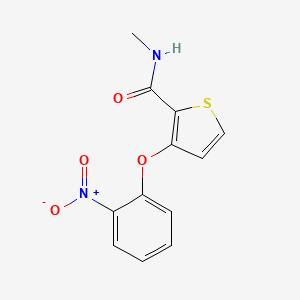
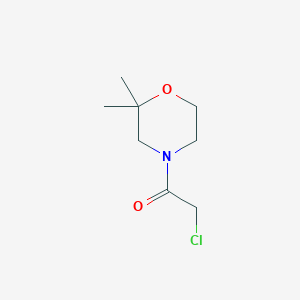
![5-Acetyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonyl fluoride](/img/structure/B2911528.png)
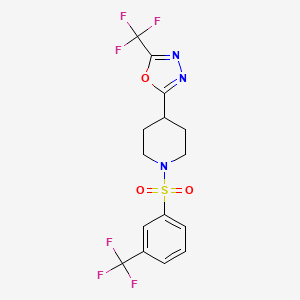
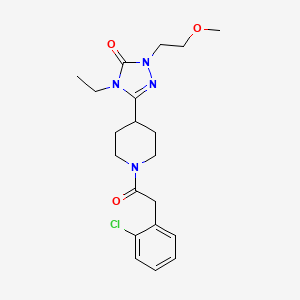
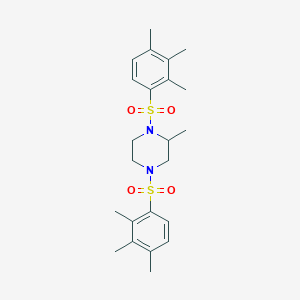
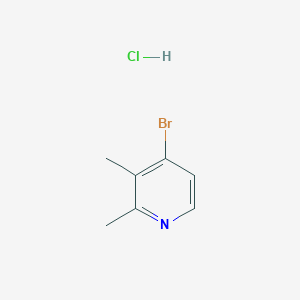
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2911535.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2911536.png)
